molecular formula C54H54N6O5 B12791083 2'-(2-Butylamino)-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine CAS No. 134934-74-0

2'-(2-Butylamino)-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine

Cat. No.: B12791083
CAS No.: 134934-74-0
M. Wt: 867.0 g/mol
InChI Key: SZSVDJIFHQTNFR-GEVJJDOZSA-N
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Description

2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic compound that belongs to the class of modified nucleosides. These compounds are often used in various biochemical and pharmaceutical applications due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using trityl groups to prevent unwanted reactions.

    Introduction of Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions.

    Deprotection: The trityl groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Industry: Used in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of 2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: A naturally occurring nucleoside with similar structural features.

    5’-Trityl-2’-deoxyadenosine: Another modified nucleoside with a trityl group.

Uniqueness

2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to the presence of both butylamino and methoxytrityl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

CAS No.

134934-74-0

Molecular Formula

C54H54N6O5

Molecular Weight

867.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-(butan-2-ylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C54H54N6O5/c1-5-37(2)58-47-49(61)46(34-64-54(41-22-14-8-15-23-41,42-24-16-9-17-25-42)43-28-32-45(63-4)33-29-43)65-52(47)60-36-57-48-50(55-35-56-51(48)60)59-53(38-18-10-6-11-19-38,39-20-12-7-13-21-39)40-26-30-44(62-3)31-27-40/h6-33,35-37,46-47,49,52,58,61H,5,34H2,1-4H3,(H,55,56,59)/t37?,46-,47-,49+,52-/m1/s1

InChI Key

SZSVDJIFHQTNFR-GEVJJDOZSA-N

Isomeric SMILES

CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O

Canonical SMILES

CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O

Origin of Product

United States

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